

Spectroscopic Profile of (1-Methylpyrrolidin-2-yl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (1-Methylpyrrolidin-2-yl)methanamine

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **(1-Methylpyrrolidin-2-yl)methanamine** (CAS No: 26171-06-2). The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **(1-Methylpyrrolidin-2-yl)methanamine**.

Table 1: Predicted ^1H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.75 - 2.85	m	1H	H2'
~2.60 - 2.70	m	1H	H5'a
~2.45 - 2.55	m	1H	H1a
~2.30	s	3H	N-CH ₃
~2.20 - 2.30	m	1H	H1b
~2.05 - 2.15	m	1H	H5'b
~1.70 - 1.90	m	2H	H3'
~1.40 - 1.60	m	2H	H4'
~1.2 (broad s)	s	2H	-NH ₂

Note: This data is predicted and may not reflect experimental values precisely.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)	Assignment
~65.5	C2'
~57.0	C5'
~46.0	C1
~41.0	N-CH ₃
~29.0	C3'
~22.5	C4'

Note: This data is predicted and may not reflect experimental values precisely.

Table 3: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available for **(1-Methylpyrrolidin-2-yl)methanamine**.^[1] Key absorptions are expected in the following regions:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium	N-H stretch (primary amine)
2960 - 2850	Strong	C-H stretch (alkane)
~1650	Weak	N-H bend (primary amine)
~1100	Medium	C-N stretch

Table 4: Mass Spectrometry (MS) Data

A GC-MS spectrum is available for this compound.^[1] The mass spectrum exhibits a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
114	Moderate	[M] ⁺ (Molecular Ion)
99	High	[M - CH ₃] ⁺
84	High	[M - CH ₂ NH ₂] ⁺
70	High	Pyrrolidine fragment
57	High	C ₄ H ₉ ⁺ fragment
42	High	C ₃ H ₆ ⁺ fragment

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental NMR data was not readily available, a general protocol for the acquisition of ¹H and ¹³C NMR spectra for a liquid amine sample is described.

- Sample Preparation: A sample of **(1-Methylpyrrolidin-2-yl)methanamine** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3 , ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The available IR spectrum is a vapor phase spectrum. A general protocol for obtaining a vapor phase IR spectrum is as follows:

- Sample Preparation: A small amount of liquid **(1-Methylpyrrolidin-2-yl)methanamine** is injected into a heated gas cell. The temperature of the cell is controlled to ensure the sample is in the vapor phase without thermal decomposition.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty gas cell is first recorded. The spectrum of the vaporized sample is then collected. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Data is typically collected over a range of $4000\text{-}400 \text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .

- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

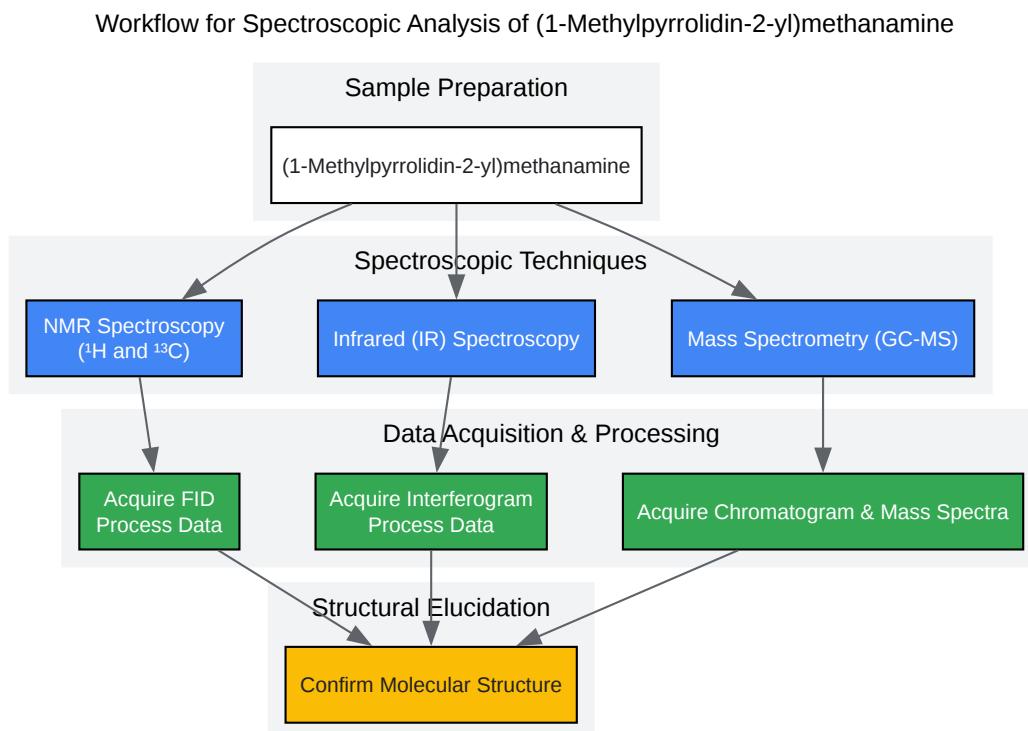
The available mass spectrum was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). A typical protocol for the analysis of a volatile amine by GC-MS is outlined below.

- Sample Preparation: A dilute solution of **(1-Methylpyrrolidin-2-yl)methanamine** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.
- Gas Chromatography (GC):
 - Injector: A split/splitless injector is typically used, with an injection volume of 1 μ L. The injector temperature is set to a value that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
 - Column: A capillary column suitable for the analysis of amines is employed (e.g., a DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
 - Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Mass Spectrometry (MS):
 - Ionization: Electron Ionization (EI) at 70 eV is commonly used.
 - Mass Analyzer: The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.
 - Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the mass spectrum of the eluting compound.

- Data Analysis: The resulting chromatogram is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions, which are used to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **(1-Methylpyrrolidin-2-yl)methanamine**.



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Caption: Spectroscopic analysis workflow.

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References

- 1. methylpyrrolidine| Ambeed [ambeed.com]
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